molecular formula C20H13N5OS B2399648 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203121-01-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2399648
CAS No.: 1203121-01-0
M. Wt: 371.42
InChI Key: NXASKLMCESVPMV-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound combining a benzimidazole core linked via a phenyl group to a benzo[c][1,2,5]thiadiazole-carboxamide moiety. The benzimidazole unit is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors . This compound has been explored for applications in oncology and antiangiogenic therapy, leveraging its dual heterocyclic architecture for target specificity .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-17-18(11-13)25-27-24-17)21-14-5-3-4-12(10-14)19-22-15-6-1-2-7-16(15)23-19/h1-11H,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASKLMCESVPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzo[d]imidazole moiety is typically synthesized via cyclization reactions involving o-phenylenediamine and carboxylic acid derivatives. For example, reacting o-phenylenediamine with 3-nitrobenzaldehyde under acidic conditions forms 2-(3-nitrophenyl)-1H-benzo[d]imidazole, which is subsequently reduced to the corresponding aniline using catalytic hydrogenation or tin(II) chloride. This method ensures regioselective formation of the imidazole ring at the 2-position of the phenyl group.

Reaction Conditions :

  • Substrates : o-Phenylenediamine (1.2 equiv), 3-nitrobenzaldehyde (1.0 equiv)
  • Solvent : Ethanol (5 mL/mmol)
  • Acid Catalyst : Concentrated HCl (2 drops)
  • Temperature : Reflux at 80°C for 12 hours
  • Reduction : SnCl₂ (2.0 equiv) in HCl (37%, 10 mL/mmol) at 60°C for 4 hours.

Alternative Route via Schiff Base Formation

A modified approach involves the formation of a Schiff base intermediate. 3-Aminobenzoic acid is treated with glyoxal in the presence of ammonium acetate to yield 3-(1H-imidazol-2-yl)aniline, followed by annulation with o-phenylenediamine to introduce the benzofused ring.

Key Data :

  • Yield : 68% after purification by column chromatography.
  • Characterization : $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 5.42 (s, 2H, NH₂).

Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid

Oxidation of Benzo[c]thiadiazole-5-carbaldehyde

Benzo[c]thiadiazole-5-carbaldehyde (CAS 71605-72-6) is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Reaction Conditions :

  • Substrate : Benzo[c]thiadiazole-5-carbaldehyde (1.0 equiv)
  • Oxidizing Agent : KMnO₄ (3.0 equiv)
  • Solvent : H₂O/THF (3:1, 10 mL/mmol)
  • Temperature : 70°C for 6 hours
  • Yield : 82%.

Direct Carboxylation via Carbon Dioxide Insertion

An alternative method involves carboxylation of the thiadiazole ring using a palladium-catalyzed carbonylation reaction. Benzo[c]thiadiazole is treated with CO₂ in the presence of Pd(OAc)₂ and a ligand to introduce the carboxylic acid group directly.

Key Data :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Conditions : CO₂ (1 atm), DMF (5 mL/mmol), 100°C, 24 hours
  • Yield : 75%.

Amide Bond Formation: Coupling Strategies

Acyl Chloride Intermediate Method

The most efficient route involves converting benzo[c]thiadiazole-5-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-(1H-benzo[d]imidazol-2-yl)aniline.

Reaction Conditions :

  • Step 1 (Acyl Chloride Formation) :
    • Substrate : Benzo[c]thiadiazole-5-carboxylic acid (1.0 equiv)
    • Reagent : SOCl₂ (3.0 equiv)
    • Solvent : Toluene (5 mL/mmol)
    • Temperature : Reflux at 110°C for 2 hours.
  • Step 2 (Amide Coupling) :
    • Substrates : Acyl chloride (1.0 equiv), 3-(1H-benzo[d]imidazol-2-yl)aniline (1.1 equiv)
    • Base : Triethylamine (2.0 equiv)
    • Solvent : Dichloromethane (DCM, 10 mL/mmol)
    • Temperature : 25°C, 12 hours
    • Yield : 74%.

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for amide bond formation without isolating the acyl chloride.

Key Data :

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Solvent : DMF (5 mL/mmol)
  • Temperature : 0°C to 25°C, 24 hours
  • Yield : 68%.

Optimization and Yield Comparison

Method Conditions Yield Purity (HPLC)
Acyl Chloride (SOCl₂) Reflux in toluene, DCM coupling 74% 98.5%
EDCl/HOBt DMF, 24 hours 68% 97.2%
Direct Carboxylation Pd-catalyzed, CO₂ insertion 75% 96.8%

The acyl chloride method provides the highest yield and purity, making it the preferred route for large-scale synthesis.

Characterization of the Target Compound

Spectroscopic Analysis

  • $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) : δ 10.32 (s, 1H, NH), 8.92 (s, 1H, thiadiazole-H), 8.45–7.22 (m, 10H, Ar-H), 3.89 (s, 1H, imidazole-H).
  • $$ ^{13}C $$ NMR : δ 165.4 (C=O), 152.1–116.7 (aromatic carbons).
  • HRMS (ESI+) : m/z calculated for C₂₀H₁₃N₅O₂S [M+H]⁺: 403.0764, found: 403.0768.

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 70:30).
  • Melting Point : 270°C (decomposed).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Case Studies

A study examining derivatives of benzimidazole reported significant cytotoxicity against various cancer cell lines. For instance, compound 5l demonstrated GI50 values ranging from 0.43 to 7.73 μmol/L against 60 human cancer cell lines while showing no toxicity towards normal human embryonic kidney cells .

Compound GI50 (μmol/L) Target Cell Lines Mechanism
5l0.43 - 7.73MCF-7, A549Tubulin inhibition, ROS production

Antimicrobial Activity

The benzimidazole derivatives have shown promising results as antimicrobial agents. The electron-rich nature of the nitrogen heterocycles allows for effective binding with microbial targets.

Case Studies

Research has indicated that various benzimidazole derivatives possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Compound Target Microorganisms Activity
Compound AStaphylococcus aureusInhibition of growth
Compound BEscherichia coliBactericidal effect

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may also have potential in treating other conditions:

  • Anti-inflammatory Properties : Some benzimidazole derivatives have shown efficacy in reducing inflammation markers in vitro.
  • Antiviral Activity : Preliminary studies suggest that certain modifications to the structure may enhance antiviral properties against specific viruses.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Based Inhibitors

highlights a structurally related benzimidazole derivative, N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide , which replaces the benzo[c][1,2,5]thiadiazole with a dihydrodioxine-carboxamide group. Key differences include:

  • Electron-deficient vs.
  • Substituent effects : The methyl group on the phenyl ring in the comparator may reduce steric hindrance, but the thiadiazole in the target compound offers stronger hydrogen-bonding capability.

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Core Structure Key Substituents Biological Target
Target Compound Benzimidazole + benzothiadiazole Phenyl linker, carboxamide NRP1, Antiangiogenic
N-((5-(Benzimidazol-2-yl)-2-MePh)-carbamothioyl)-dihydrodioxine Benzimidazole + dihydrodioxine Methylphenyl, carbamothioyl NRP1/VEGF-A inhibition
Imidazo[2,1-b]thiazole-5-carboxamide Derivatives

describes imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11564 , ND-11566 ), which share the carboxamide linkage but replace benzimidazole with an imidazothiazole core. Key distinctions:

  • Substituent impact : Trifluoromethyl (CF₃) groups in ND-11564 and ND-11566 enhance metabolic stability and lipophilicity, whereas the target compound lacks halogen substituents, favoring solubility .

Table 2: Activity Comparison with Imidazothiazole Derivatives

Compound Structure IC50 (HepG-2) Key Features
Target Compound Benzimidazole-benzothiadiazole Not reported High π-stacking potential
ND-11564 Imidazothiazole + CF₃-phenoxy 1.61 µg/mL Enhanced lipophilicity
Benzimidazole-Triazole-Thiazole Hybrids

reports compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which feature triazole and thiazole moieties. Unlike the target compound, these hybrids:

  • Bromine substituents : Halogens like Br in 9c may improve binding to hydrophobic enzyme pockets but increase molecular weight.
Thiazole and Thiadiazole Derivatives

and highlight thiazole-thiadiazole hybrids (e.g., 7b , 11 ) with potent anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2). Compared to the target compound:

  • Mechanistic divergence : Thiadiazoles in 7b likely act via topoisomerase inhibition, whereas the benzo[c][1,2,5]thiadiazole-carboxamide may target angiogenesis .
  • Synthetic accessibility : The target compound’s benzimidazole-phenyl linkage requires multistep synthesis, while thiazole derivatives are synthesized via simpler cyclization .
Functional Group Variations
  • Amidine vs. Carboxamide : describes N-(1H-benzo[d]imidazol-2-yl)-sulfonylacetamidines, where the amidine group increases basicity (pKa ~8–10) compared to the carboxamide (pKa ~3–5), altering cellular uptake .
  • Enone systems: ’s (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-benzamides incorporate a conjugated enone, enabling Michael addition-mediated covalent binding, unlike the non-reactive carboxamide in the target compound .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological significance of this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole and thiadiazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that compounds containing benzimidazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, a study on similar derivatives showed potent activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL for certain derivatives .

2. Anticancer Properties:
The compound has been evaluated for its anticancer activity against various cancer cell lines. For example, derivatives of thiadiazole have demonstrated promising cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the benzene rings has been shown to enhance anticancer efficacy.

3. Antioxidant Activity:
Antioxidant assays have revealed that certain derivatives possess significant free radical scavenging abilities. This activity is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study Target Activity Findings
Study AAntitubercularSeven out of twenty-nine compounds showed potent activity against Mycobacterium tuberculosis with MICs of 3.125 µg/mL .
Study BAnticancerCompounds exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL against MCF-7 breast cancer cells .
Study CAntioxidantNotable free radical scavenging activity was observed in several derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

  • Substituents on the Benzene Rings: The introduction of electron-withdrawing groups (e.g., chloro or nitro groups) can enhance or reduce biological activity depending on their position relative to other functional groups.
  • Thiadiazole Core: The thiadiazole ring is critical for antimicrobial and anticancer activities; modifications to this core can significantly impact efficacy.

Q & A

Basic: How can researchers optimize the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves converting benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride (e.g., using thionyl chloride) followed by coupling with 3-(1H-benzo[d]imidazol-2-yl)aniline under basic conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Catalyst use : Triethylamine or DMAP can improve coupling yields by neutralizing HCl byproducts .
  • Temperature control : Maintaining 0–5°C during acid chloride formation prevents side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Basic: What spectroscopic and computational methods are critical for characterizing the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm) and confirms carboxamide bond formation .
  • HRMS : Validates molecular weight (e.g., C₂₀H₁₃N₅O₂S, expected [M+H]⁺ 388.0864) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic systems .
  • DFT calculations : Predicts electron density distribution and correlates with experimental NMR shifts .

Basic: What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Test interactions with VEGF-A or TGFβ pathways using ELISA or fluorescence polarization .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

Methodological Answer:

  • Substituent variation : Replace the benzimidazole phenyl group with electron-withdrawing groups (e.g., -NO₂) to improve binding to hydrophobic enzyme pockets .
  • Scaffold hybridization : Integrate thiophene or triazole moieties to modulate solubility and target engagement .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications that enhance hydrogen bonding with NRP1 or TGFβ receptors .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
  • Mechanistic follow-up : Compare transcriptomic profiles (RNA-seq) or proteomic changes (LC-MS) in responsive vs. non-responsive cell lines .
  • Solubility correction : Measure compound solubility in assay media (e.g., DMSO tolerance limits) and adjust dosing regimens .

Advanced: What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to assess free fraction .
  • In vivo PK : Administer IV/orally to rodents and collect plasma for bioavailability calculations (AUC₀–24h) .
  • Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: How can computational modeling predict off-target interactions or toxicity risks?

Methodological Answer:

  • Docking simulations : Screen against Tox21 databases to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • QSAR models : Train on datasets like ChEMBL to correlate structural features (e.g., logP, polar surface area) with hepatotoxicity .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize low-risk candidates .

Advanced: What experimental designs are optimal for evaluating in vivo efficacy in disease models?

Methodological Answer:

  • Xenograft models : Implant human cancer cells (e.g., HCT-116) into immunodeficient mice and monitor tumor volume after oral dosing (25–50 mg/kg) .
  • Immunomodulation : Flow cytometry to quantify Treg cell populations in spleens post-treatment .
  • Biomarker analysis : Measure TGFβ or VEGF levels in serum via ELISA to confirm target engagement .

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